molecular formula C18H17N3OS B11164583 N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11164583
M. Wt: 323.4 g/mol
InChI Key: URSBJYBLVFVZLL-UHFFFAOYSA-N
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Description

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3-phenylpropylamine with 2-amino-1,3,4-thiadiazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiadiazoline derivatives.

Mechanism of Action

The mechanism of action of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Benzamide derivatives: Compounds with the benzamide moiety also show diverse biological activities.

Uniqueness

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of the thiadiazole ring and benzamide moiety, which imparts distinct biological properties

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H17N3OS/c22-17(15-11-5-2-6-12-15)19-18-21-20-16(23-18)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,19,21,22)

InChI Key

URSBJYBLVFVZLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NN=C(S2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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